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molecular formula C10H8ClNO2 B8457407 [5-(4-Chlorophenyl)-1,3-oxazol-4-yl]methanol

[5-(4-Chlorophenyl)-1,3-oxazol-4-yl]methanol

Cat. No. B8457407
M. Wt: 209.63 g/mol
InChI Key: DQMMIFRXFSPVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09095582B2

Procedure details

269 mg (0.77 mmol) of the compound from Example 38A are initially charged in 0.43 ml (5.85 mmol) of thionyl chloride. The reaction mixture is stirred at RT for 12 h, and excess thionyl chloride is then removed under reduced pressure. The residue is taken up in 5 ml of ethyl acetate and washed once with 2 ml of sat. aqueous sodium bicarbonate solution. The organic phase is dried over magnesium sulfate and the solvent is removed on a rotary evaporator. The product obtained is used without further purification in the subsequent reactions.
Quantity
269 mg
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][CH:11]=[N:10][C:9]=2[CH2:13]O)=[CH:4][CH:3]=1.S(Cl)([Cl:17])=O>>[Cl:17][CH2:13][C:9]1[N:10]=[CH:11][O:12][C:8]=1[C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
269 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=C(N=CO1)CO
Name
Quantity
0.43 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess thionyl chloride is then removed under reduced pressure
WASH
Type
WASH
Details
washed once with 2 ml of sat. aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
is used without further purification in the subsequent reactions

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
ClCC=1N=COC1C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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